molecular formula C16H12N2O4 B2999620 N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide CAS No. 683235-18-9

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide

Cat. No.: B2999620
CAS No.: 683235-18-9
M. Wt: 296.282
InChI Key: MEXLAWWGIJKKDH-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide is a chemical compound of significant interest in biochemical and pharmacological research. This benzamide derivative is structurally characterized by a 3-methoxybenzamide group linked to a 1,3-dioxoisoindolyl (phthalimide) moiety. The core 3-methoxybenzamide structure is a recognized inhibitor of ADP-ribosyltransferases, including the enzyme Poly (ADP-ribose) polymerase 1 (PARP-1) . PARP-1 plays a critical role in key cellular processes such as DNA repair and programmed cell death, making its inhibitors valuable tools for studying DNA damage response pathways and cellular stress mechanisms . Researchers utilize this compound and its structural analogs to investigate its potential effects on cell division. Studies on related alkoxybenzamide compounds have explored their role as inhibitors of the essential bacterial cell division protein FtsZ, which can disrupt septation and lead to filamentation in bacterial cells such as Bacillus subtilis . This mechanism positions related benzamide compounds as subjects of interest in the search for novel antibacterial agents. Furthermore, in plant biology research, 3-methoxybenzamide has been shown to enhance in vitro plant growth, microtuberization, and transformation efficiency, suggesting potential applications in agricultural biotechnology . N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide serves the scientific community as a specialized research chemical for probing these and other biological pathways.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4/c1-22-11-4-2-3-9(7-11)14(19)17-10-5-6-12-13(8-10)16(21)18-15(12)20/h2-8H,1H3,(H,17,19)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXLAWWGIJKKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide typically involves the reaction of phthalic anhydride with 3-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid or toluene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phthalimide moiety to phthalamic acid or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phthalamic acid and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide with structurally analogous benzamide derivatives, focusing on structural features , physicochemical properties , and biological relevance .

Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents Biological Target/Application Reference
N-(1,3-Dioxo-5-isoindolyl)-3-methoxybenzamide Isoindoledione 3-Methoxybenzamide Not explicitly stated
N-(1,3-Benzodioxol-5-yl)-3-methoxybenzamide Benzodioxole 3-Methoxybenzamide Nuclear receptor TLX ligand
Compound 95 (Indole derivative) Indole 3-Methoxybenzamide, imidazole methylidene TLK2 kinase inhibitor
N-(2-Bromo-5-(trifluoromethoxy)phenyl)-... Substituted phenyl Cyclopropylmethoxy, trifluoromethoxy mGlu7 NAM (CNS disorders)
Isoxaben Isoxazole 2,6-Dimethoxybenzamide Herbicide (cellulose biosynthesis)

Key Observations :

  • Isoindoledione vs. Benzodioxole : The isoindoledione core (target compound) introduces two electron-withdrawing carbonyl groups, enhancing electrophilicity compared to the benzodioxole system in N-(1,3-Benzodioxol-5-yl)-3-methoxybenzamide . This difference may alter binding affinity in receptor-ligand interactions.
  • Substituent Effects : The 3-methoxybenzamide group is a common pharmacophore in kinase inhibitors (e.g., TLK2 inhibition in Compound 95 ) and CNS-targeted agents (e.g., mGlu7 NAM in ). Modifications to the aromatic ring (e.g., bromo, trifluoromethoxy in ) improve lipophilicity and blood-brain barrier penetration.
Physicochemical Properties
Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Solubility
N-(1,3-Dioxo-5-isoindolyl)-3-methoxybenzamide 296.28 ~2.5* Not reported Likely low (amide)
N-(1,3-Benzodioxol-5-yl)-3-methoxybenzamide 285.29 ~2.1 Not reported Moderate (polar)
Compound 95 347.36 ~3.0 >300 Low (crystalline)
mGlu7 NAM () 444.23 ~4.2 Not reported Low (lipophilic)

*Predicted using Molinspiration.

Key Observations :

  • The target compound’s isoindoledione core may reduce solubility compared to benzodioxole derivatives due to increased planarity and crystallinity.
  • Higher logP values (e.g., mGlu7 NAM in ) correlate with enhanced CNS penetration, a feature absent in the target compound unless modified .

Biological Activity

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The structural formula of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide features a methoxybenzamide group attached to an isoindole moiety. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

The compound's mechanism of action primarily involves:

  • Enzyme Inhibition : N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide has been shown to inhibit specific enzymes that are crucial in cell proliferation and survival. For instance, it may target kinases or other regulatory enzymes involved in cancer cell growth.
  • Receptor Modulation : The compound can bind to various receptors, modulating their activity. This binding can lead to downstream effects that alter cellular signaling pathways associated with tumor growth and inflammation.

Anticancer Properties

Research indicates that N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide exhibits notable anticancer properties:

  • Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation of cancer cells in vitro. For example, it has been tested against various cancer cell lines, showing IC50 values indicative of potent inhibitory effects .
  • Apoptosis Induction : The compound has been found to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This effect is mediated by the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Anti-inflammatory Effects

In addition to its anticancer activity, N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide has shown potential as an anti-inflammatory agent:

  • Cytokine Modulation : It has been reported to modulate the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a candidate for treating inflammatory diseases .

Case Studies and Experimental Data

A summary of significant studies related to the biological activity of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide is presented below:

StudyFindingsMethodology
Study 1Inhibition of cancer cell proliferation in vitroMTT assay on various cancer cell lines
Study 2Induction of apoptosis via mitochondrial pathwayFlow cytometry analysis for Annexin V/PI staining
Study 3Modulation of TNF-alpha productionELISA assays on treated macrophages

These studies highlight the compound's multifaceted role in both inhibiting cancer growth and modulating inflammatory responses.

Comparison with Similar Compounds

N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide can be compared with other similar compounds based on their biological activities:

Compound NameAnticancer ActivityAnti-inflammatory Activity
N-(1,3-dioxo-5-isoindolyl)butanamideModerateLow
N-(1,3-dioxo-5-isoindolyl)-1,3-benzothiazole-6-carboxamideHighModerate

This comparison underscores the unique efficacy of N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide in both domains.

Q & A

Q. What are optimized synthetic routes for N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide to improve yield and purity?

  • Methodological Answer : A common approach involves coupling 1,3-dioxo-5-isoindolylamine with 3-methoxybenzoic acid using EDC·HCl as a coupling agent in anhydrous chloroform under inert conditions. Purification via column chromatography (e.g., 3:1 n-hexane/EtOAc) is critical, though yields may remain low (~37%) due to side reactions. Optimizing stoichiometry (e.g., 1.1 eq acid, 1.2 eq EDC·HCl) and reaction time (e.g., 48 hours) can enhance efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • Methodological Answer :
  • TLC : Monitor reaction progress using silica gel TLC (Rf = 0.4 in 3:1 n-hexane/EtOAc) .
  • NMR/HRMS : Confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry. For example, exact mass analysis (e.g., 296.0676 g/mol) ensures molecular integrity .
  • X-ray Crystallography : Refine crystal structures using SHELXL to resolve stereochemical ambiguities .

Q. What in vitro assays assess receptor binding affinity for dopamine D4 receptors?

  • Methodological Answer : Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone) on cell membranes expressing human D4 receptors. Calculate Ki values via displacement curves and Cheng-Prusoff equation. Structural analogs like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide show nanomolar affinity (Ki < 10 nM), serving as reference compounds .

Q. How to evaluate enzyme inhibition potency (e.g., PARP or PLK1)?

  • Methodological Answer :
  • PARP Inhibition : Use recombinant PARP enzyme with NAD⁺ and histone-coated plates. Measure IC50 via fluorescence-based detection of ADP-ribose polymers. 3-Methoxybenzamide derivatives exhibit moderate activity (IC50 ~10 µM) .
  • PLK1 Inhibition : Employ kinase assays with ATP-competitive probes. Volasertib analogs (IC50 = 0.87 nM for PLK1) highlight the role of 3-methoxybenzamide in enhancing selectivity over PLK2/3 .

Advanced Research Questions

Q. How to design radiolabeled analogs (e.g., carbon-11) for in vivo PET imaging?

  • Methodological Answer : Introduce ¹¹C at the methoxy group via methylation with [¹¹C]CH3I under basic conditions. Validate brain penetration in non-human primates using dynamic PET scans. For example, [¹¹C]N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide shows retinal D4 receptor saturation, confirming target engagement .

Q. What structural modifications improve selectivity for dopamine D4 over D2/D3 receptors?

  • Methodological Answer :
  • Piperazine Substitution : Replace 4-chlorophenyl with 3-cyanopyridinyl to reduce D2/D3 affinity (>100-fold selectivity) .
  • Amide Chain Length : Shortening the ethyl linker minimizes sigma-1 receptor cross-reactivity . SAR studies using analogs with logP 2.37–2.55 balance lipophilicity and CNS penetration .

Q. How to resolve E/Z isomerism during synthesis of 3-methoxybenzamide derivatives?

  • Methodological Answer :
  • Chromatography : Use chiral stationary phases (e.g., Chiralpak IA) to separate isomers.
  • NMR Analysis : Compare coupling constants (e.g., J = 6.2 Hz for trans isomers) and NOE effects .
  • Computational Modeling : Predict isomer stability via DFT calculations (e.g., Gaussian09) to guide synthetic routes .

Q. What strategies assess CNS penetration in preclinical models?

  • Methodological Answer :
  • LogP Measurement : Determine partition coefficient (e.g., logP = 2.55) via shake-flask method to predict blood-brain barrier permeability .
  • In Situ Perfusion : Quantify brain uptake in rodents after intraperitoneal administration. For example, analogs with <5% plasma protein binding show rapid CNS entry .

Q. How to validate compound effects in stem cell-based infection models?

  • Methodological Answer : Differentiate mouse embryonic stem cells (ESCs) into hepatocyte-like cells using 3-methoxybenzamide-containing media. Infect with Plasmodium sporozoites and quantify liver-stage parasite load via qPCR or luciferase assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-5-isoindolyl)-3-methoxybenzamide

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